molecular formula C10H14ClNS B2839511 (1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride CAS No. 2059913-79-8

(1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2839511
CAS No.: 2059913-79-8
M. Wt: 215.74
InChI Key: RQZPZHBRBMNNRA-BHNXPWSHSA-N
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Description

“(1R,3r)-3-(Phenylsulfanyl)cyclobutan-1-amine hydrochloride” is a chiral cyclobutane derivative featuring a phenylsulfanyl substituent at the 3-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNS, with a molecular weight of 227.74 g/mol (calculated). The cyclobutane ring introduces significant ring strain, influencing its conformational flexibility and reactivity. This compound is primarily utilized as a building block in organic synthesis, particularly in drug discovery for modulating stereochemistry and bioavailability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylsulfanylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZPZHBRBMNNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1SC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Phenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the cyclobutane ring with a phenylsulfanyl group using reagents such as phenylsulfanyl chloride under specific conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group or to convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dephenylated amines or other reduced derivatives.

    Substitution Products: Various substituted amines or amides.

Scientific Research Applications

(1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of (1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related cyclobutane-based amine hydrochlorides are compared based on substituent effects, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Key Properties Applications/Notes
(1R,3r)-3-(Phenylsulfanyl)cyclobutan-1-amine HCl C₁₀H₁₄ClNS Phenylsulfanyl (S–C₆H₅) High lipophilicity; moderate basicity (amine HCl); chiral center Drug discovery (e.g., kinase inhibitors, GPCR ligands)
(1r,3r)-3-(4-tert-Butylphenyl)cyclobutan-1-amine HCl C₁₄H₂₂ClN 4-tert-Butylphenyl Increased steric bulk; higher molecular weight (247.79 g/mol) Likely used in rigid scaffold synthesis for receptor binding
(1R,3R)-3-(Chloromethyl)cyclobutan-1-amine HCl C₅H₁₁Cl₂N Chloromethyl (Cl–CH₂–) Electrophilic chloromethyl group; reactive in nucleophilic substitutions Discontinued (CymitQuimica); potential instability issues
(1R,3r)-3-(tert-Butoxy)cyclobutan-1-amine HCl C₈H₁₈ClNO tert-Butoxy (O–C(CH₃)₃) Electron-donating ether group; lower lipophilicity vs. phenylsulfanyl Custom synthesis (001CHEMICAL); used in polar intermediates
3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-amine HCl C₉H₂₀ClNO Methoxy + tetramethyl Rigid, sterically hindered structure; enhanced stability High-cost specialty building block (€2,077/500 mg)

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: The phenylsulfanyl group in the target compound provides greater lipophilicity compared to the tert-butoxy (oxygen-based) and methoxy analogs, favoring nonpolar environments. Chloromethyl and tert-butylphenyl substituents introduce steric and electronic differences: the former enhances electrophilicity, while the latter increases steric hindrance .

Commercial Availability and Stability :

  • The discontinuation of 3-(chloromethyl)cyclobutanamine HCl () suggests synthetic or stability challenges, contrasting with the availability of the phenylsulfanyl analog for custom synthesis .

Research Findings and Limitations

  • Synthetic Feasibility : The phenylsulfanyl group’s sulfur atom facilitates nucleophilic aromatic substitution, enabling diverse derivatization compared to oxygen-based analogs .
  • Gaps in Data : Comparative pharmacological studies (e.g., IC₅₀ values, toxicity) are absent in the provided evidence, highlighting the need for targeted research on efficacy and safety.

Biological Activity

(1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with a phenylsulfanyl group and an amine group, forming a hydrochloride salt. Its unique structure is significant in determining its biological activity.

Property Details
IUPAC Name(1R,3r)-3-(phenylthio)cyclobutan-1-amine hydrochloride
Molecular FormulaC10H13NS·HCl
Molecular Weight215.74 g/mol
CAS Number2059913-79-8

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The phenylsulfanyl group may facilitate interactions with enzyme active sites, potentially leading to inhibition of enzymatic activity.
  • Receptor Modulation : The amine group can form hydrogen bonds with receptor sites, influencing receptor activation or inhibition.

These interactions can result in various biological effects, including modulation of metabolic pathways and cellular signaling processes.

Therapeutic Potential

Research has indicated that this compound may have therapeutic applications in treating diseases mediated by enzymatic dysregulation or receptor malfunction. Studies have explored its role in:

  • Cancer Treatment : Investigations into its efficacy in inhibiting tumor growth have shown promising results in vitro.
  • Neurological Disorders : Its potential as a neuroprotective agent is being studied due to its ability to modulate neurotransmitter systems.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival.
  • Neuroprotective Effects :
    • Research highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. This was attributed to its antioxidant properties and modulation of inflammatory pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Biological Activity
(1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amineEnzyme inhibition, receptor modulation
CyclobutanaminesVarying degrees of biological activity
Phenylsulfanyl DerivativesSimilar mechanisms but different efficacy

Q & A

Q. What are the established synthetic routes for (1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : Synthesis typically involves cyclobutanone derivatives reacting with thiophenol under nucleophilic conditions, followed by reductive amination and subsequent HCl salt formation. Enantiomeric purity can be enhanced using chiral catalysts (e.g., asymmetric hydrogenation) or chiral resolution techniques (e.g., diastereomeric salt crystallization). Reaction optimization includes controlling temperature (0–25°C), solvent polarity (e.g., THF or methanol), and stoichiometric ratios of reagents to minimize racemization .

Q. How can researchers characterize the structural conformation and stereochemical integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can confirm the cyclobutane ring geometry and phenylsulfanyl substitution pattern. Nuclear Overhauser Effect (NOE) experiments resolve stereochemical assignments (e.g., distinguishing 1R,3r vs. 1S,3s configurations) .
  • X-ray crystallography : Provides definitive stereochemical validation and bond-length/angle analysis for the cyclobutane scaffold .
  • Chiral HPLC : Quantifies enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound's solubility and stability under different experimental conditions?

  • Methodological Answer :
  • Solubility : Perform systematic solubility profiling in buffered solutions (pH 1–10) and polar aprotic solvents (e.g., DMSO). Use dynamic light scattering (DLS) to detect aggregation. Contradictions may arise from impurities or polymorphic forms, necessitating recrystallization (e.g., using ethanol/water mixtures) .
  • Stability : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation products (e.g., oxidation of the sulfanyl group). Antioxidants (e.g., BHT) or inert atmospheres (N2_2) may improve stability .

Q. How does the phenylsulfanyl substituent influence the compound's binding affinity to neurological targets compared to other aryl/alkyl substitutions?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with trifluoromethyl (), fluoro (), or alkyl substituents. Use radioligand binding assays (e.g., for serotonin/dopamine receptors) to quantify affinity differences.
  • Mechanistic Insight : The sulfur atom’s polarizability and electron-donating properties may enhance π-π stacking or hydrogen bonding with target proteins. Molecular dynamics simulations can map interaction hotspots .

Q. What computational modeling approaches are recommended to predict the compound's pharmacokinetic properties and intermolecular interactions?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP, blood-brain barrier permeability, and metabolic stability. Validate with in vitro CYP450 inhibition assays .
  • Docking/MD Simulations : Use AutoDock Vina or GROMACS to model binding modes to targets (e.g., monoamine transporters). Focus on ligand strain energy due to the cyclobutane ring’s rigidity .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the pharmacological profile while addressing stereochemical dependencies?

  • Methodological Answer :
  • Stereoisomer Libraries : Synthesize all four stereoisomers (1R,3r; 1R,3s; 1S,3r; 1S,3s) via enantioselective routes. Compare their activity in functional assays (e.g., cAMP accumulation for GPCR targets) .
  • Data Normalization : Account for stereochemical purity (e.g., ≥98% ee) using chiral analytical methods. Use multivariate analysis to isolate stereochemical vs. substituent effects .

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